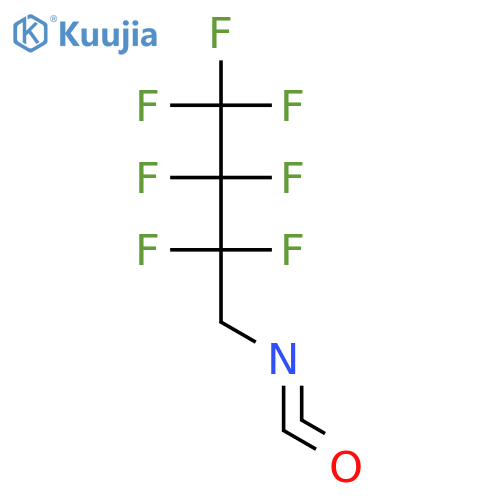Cas no 377-00-4 (1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane)

377-00-4 structure
商品名:1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane 化学的及び物理的性質
名前と識別子
-
- 1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane
- DTXSID10191135
- BRN 1711589
- 377-00-4
- NS00109130
- NLGMQMZUOBUPCW-UHFFFAOYSA-N
- 4-04-00-00613 (Beilstein Handbook Reference)
- EN300-1933798
- ISOCYANIC ACID, 2,2,3,3,4,4,4-HEPTAFLUOROBUTYL ESTER
- 2,2,3,3,4,4,4-Heptafluorobutyl isocyanate
- SCHEMBL6361615
-
- MDL: MFCD01718085
- インチ: InChI=1S/C5H2F7NO/c6-3(7,1-13-2-14)4(8,9)5(10,11)12/h1H2
- InChIKey: NLGMQMZUOBUPCW-UHFFFAOYSA-N
- ほほえんだ: C(C(C(C(F)(F)F)(F)F)(F)F)N=C=O
計算された属性
- せいみつぶんしりょう: 225.00246
- どういたいしつりょう: 225.002461
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 密度みつど: 1.48
- ふってん: 84.3°C at 760 mmHg
- フラッシュポイント: 19°C
- 屈折率: 1.321
- PSA: 29.43
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1933798-0.5g |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
377-00-4 | 0.5g |
$891.0 | 2023-09-17 | ||
| Enamine | EN300-1933798-0.25g |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
377-00-4 | 0.25g |
$855.0 | 2023-09-17 | ||
| Enamine | EN300-1933798-0.1g |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
377-00-4 | 0.1g |
$817.0 | 2023-09-17 | ||
| Enamine | EN300-1933798-10.0g |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
377-00-4 | 10g |
$3992.0 | 2023-06-02 | ||
| Enamine | EN300-1933798-10g |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
377-00-4 | 10g |
$3992.0 | 2023-09-17 | ||
| Enamine | EN300-1933798-5g |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
377-00-4 | 5g |
$2692.0 | 2023-09-17 | ||
| Enamine | EN300-1933798-5.0g |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
377-00-4 | 5g |
$2692.0 | 2023-06-02 | ||
| Enamine | EN300-1933798-0.05g |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
377-00-4 | 0.05g |
$780.0 | 2023-09-17 | ||
| Enamine | EN300-1933798-1.0g |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
377-00-4 | 1g |
$928.0 | 2023-06-02 | ||
| Enamine | EN300-1933798-2.5g |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane |
377-00-4 | 2.5g |
$1819.0 | 2023-09-17 |
1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane 関連文献
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
377-00-4 (1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane) 関連製品
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
